![molecular formula C12H19BN2O2 B1396292 N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1005009-98-2](/img/structure/B1396292.png)
N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Overview
Description
The compound “N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom. Attached to this ring is a methylamino group (N-CH3) and a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
As an organic compound containing a boronic ester, this molecule could participate in various chemical reactions. For example, it could be used in a Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of boric acid ester intermediates with benzene rings, including compounds related to N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, is performed via substitution reactions. These compounds are structurally confirmed using techniques such as FTIR, NMR spectroscopy, and mass spectrometry. Single crystal X-ray diffraction provides detailed crystallographic and conformational analyses. Density functional theory (DFT) calculations further validate the molecular structures (Huang et al., 2021).
Catalytic and Synthetic Applications
- The molecule is used in the synthesis of various compounds through reactions such as arylation of heterocyclic amines and Suzuki coupling. These syntheses yield compounds with potential therapeutic effects for diseases like fibrosis and have important applications in medicinal chemistry (Abd El Kader et al., 2012).
Exploration of Physicochemical Properties
- Studies focus on understanding the physicochemical properties of the compounds derived from this compound. This involves investigating molecular electrostatic potential and frontier molecular orbitals, which are essential for understanding the chemical reactivity and interactions of these compounds (Huang et al., 2021).
Antifungal and Antibacterial Properties
- Some derivatives of this compound exhibit significant antifungal and antibacterial activities. This highlights their potential as agents in developing new antimicrobial drugs (Irving et al., 2003).
Application in Explosive Detection
- Derivatives of this compound are used in the development of organic thin-film fluorescence probes for explosive detection. The sensitivity of these probes to hydrogen peroxide vapor, a key component of peroxide-based explosives, demonstrates their potential in security and counter-terrorism applications (Fu et al., 2016).
Polymer Synthesis
- The compound is also instrumental in the synthesis of deeply colored polymers with potential applications in material science. These polymers, derived from the molecule, display unique properties suitable for various industrial applications (Welterlich et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures are often used in suzuki-miyaura coupling reactions , suggesting that its targets could be various organic compounds that undergo such reactions.
Mode of Action
Based on its structure and the known uses of similar compounds, it can be inferred that it likely acts as a borylating agent in organic synthesis . In such reactions, the boronic ester moiety of the compound would interact with a suitable organic substrate in the presence of a catalyst, leading to the formation of a new carbon-boron bond.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of its potential role in Suzuki-Miyaura coupling reactions would be affected by factors such as the presence of a suitable catalyst, the nature of the organic substrate, and the reaction conditions (e.g., temperature, solvent, etc.) .
properties
IUPAC Name |
N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)9-6-7-10(14-5)15-8-9/h6-8H,1-5H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKKLMBIFAUZOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718192 | |
Record name | N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1005009-98-2 | |
Record name | N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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